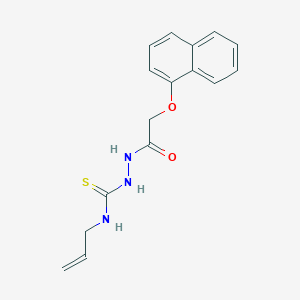
1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by its unique naphthyl and thiosemicarbazide structure, exhibits a range of pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
- Chemical Formula : C14H16N2O2S
- Molecular Weight : 276.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of thiosemicarbazides, including this compound, is influenced by their structural components. The presence of the naphthyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Antimicrobial Activity
Research has demonstrated that thiosemicarbazides exhibit significant antimicrobial properties against various bacterial strains and fungi. In vitro studies indicated that compounds similar to this compound showed:
- Inhibition against Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Activity against Gram-negative bacteria : Moderate effectiveness noted against Escherichia coli.
- Antifungal properties : Significant inhibition observed against Candida albicans.
A summary of antimicrobial activity is presented in Table 1.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
| Compound D | Candida albicans | 8 µg/mL |
Anticancer Activity
Thiosemicarbazides are also being investigated for their anticancer potential. Studies have shown that derivatives can induce cytotoxic effects on various cancer cell lines, including:
- Hep3B (liver cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
In a study evaluating the cytotoxicity of thiosemicarbazides, compound this compound exhibited promising results with IC50 values indicating effective cell viability reduction at concentrations as low as 25 µM.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| Hep3B | 20 |
| HeLa | 30 |
| A549 | 25 |
| MCF-7 | 35 |
The mechanism underlying the biological activity of thiosemicarbazides may involve:
- Inhibition of nucleic acid synthesis : Thiosemicarbazides can interfere with DNA and RNA synthesis, leading to apoptosis in cancer cells.
- Disruption of cellular metabolism : These compounds may inhibit key metabolic pathways in bacteria and cancer cells, contributing to their antimicrobial and anticancer effects.
Case Studies
Several studies have highlighted the efficacy of thiosemicarbazides in clinical settings. For instance:
- A study published in the Journal of Medicinal Chemistry demonstrated that a series of thiosemicarbazones exhibited selective toxicity towards cancer cells while sparing normal cells.
- Clinical trials have shown that compounds with similar structures can enhance the effectiveness of conventional antibiotics when used in combination therapies.
Propiedades
IUPAC Name |
1-[(2-naphthalen-1-yloxyacetyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-10-17-16(22)19-18-15(20)11-21-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMHHLNGDUXNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













